5,12-Naphthacenedione, 7,8,9,10-tetrahydro-8-acetyl-1-methoxy-10-((2,3,6-trideoxy-3-(dimethylamino)-alpha-L-lyxo-hexopyranosyl)oxy)-6,8,11-trihydroxy-, (8S-cis)-
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Overview
Description
N,N-Dimethyldaunorubicin is a synthetic derivative of daunorubicin, an anthracycline antibiotic widely used in chemotherapy. This compound is characterized by the addition of two methyl groups to the amino sugar moiety of daunorubicin, resulting in a molecule with potentially reduced cytotoxicity and improved therapeutic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of N,N-Dimethyldaunorubicin involves metabolic engineering of the bacterium Streptomyces peucetius. Additionally, the native gene for glycosyltransferase DnrS is replaced with genes encoding aclarubicin glycosyltransferases AknS and AknT . The gene for methylesterase RdmC from the rhodomycin biosynthetic pathway is also introduced . These genetic modifications enable the production of N,N-dimethylated sugars, which are incorporated into the anthracycline biosynthetic pathway to produce N,N-Dimethyldaunorubicin .
Industrial Production Methods: Industrial production of N,N-Dimethyldaunorubicin follows similar biosynthetic routes, with optimization of fermentation conditions to maximize yield. The engineered Streptomyces peucetius strains are cultivated in large-scale bioreactors, and the compound is extracted and purified using standard chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions: N,N-Dimethyldaunorubicin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for its metabolic activation and detoxification in biological systems .
Common Reagents and Conditions: Common reagents used in the reactions of N,N-Dimethyldaunorubicin include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride . Substitution reactions often involve nucleophiles such as amines and thiols .
Major Products: The major products formed from these reactions include various metabolites that retain the anthracycline core structure but differ in their functional groups. These metabolites can exhibit different levels of cytotoxicity and therapeutic efficacy .
Scientific Research Applications
N,N-Dimethyldaunorubicin has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it serves as a model compound for studying the effects of N-methylation on anthracycline derivatives . In biology, it is used to investigate the mechanisms of drug resistance and cytotoxicity in cancer cells . In medicine, N,N-Dimethyldaunorubicin is explored as a potential anticancer agent with reduced side effects compared to its parent compound, daunorubicin . Industrially, it is produced for use in pharmaceutical formulations and as a reference standard in analytical laboratories .
Mechanism of Action
N,N-Dimethyldaunorubicin exerts its effects primarily through the generation of reactive oxygen species (ROS), which cause DNA damage, particularly double-strand breaks (DSBs) . It also induces histone eviction from chromatin, leading to chromatin damage . These mechanisms result in the inhibition of DNA replication and transcription, ultimately causing cell death . The molecular targets of N,N-Dimethyldaunorubicin include topoisomerase II, an enzyme critical for DNA replication .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to N,N-Dimethyldaunorubicin include N,N-Dimethyldoxorubicin, N,N-Dimethylepirubicin, and N,N-Dimethyl-idarubicin . These compounds share the anthracycline core structure but differ in their specific functional groups and methylation patterns .
Uniqueness: N,N-Dimethyldaunorubicin is unique due to its specific N-methylation, which enhances its cytotoxicity against drug-resistant cancer cells while potentially reducing its overall toxicity . This makes it a promising candidate for further development as a safer and more effective anticancer agent .
Properties
CAS No. |
67508-87-6 |
---|---|
Molecular Formula |
C29H33NO10 |
Molecular Weight |
555.6 g/mol |
IUPAC Name |
(7S,9S)-9-acetyl-7-[(2S,4R,5R,6R)-4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione |
InChI |
InChI=1S/C29H33NO10/c1-12-24(32)16(30(3)4)9-19(39-12)40-18-11-29(37,13(2)31)10-15-21(18)28(36)23-22(26(15)34)25(33)14-7-6-8-17(38-5)20(14)27(23)35/h6-8,12,16,18-19,24,32,34,36-37H,9-11H2,1-5H3/t12-,16-,18+,19-,24+,29+/m1/s1 |
InChI Key |
MNZPHZWBCGOICS-OTNVPBFQSA-N |
Isomeric SMILES |
C[C@@H]1[C@@H]([C@@H](C[C@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)N(C)C)O |
Canonical SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)N(C)C)O |
Related CAS |
70095-84-0 (hydrochloride) |
Origin of Product |
United States |
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